molecular formula C24H31N5O4 B2960360 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide CAS No. 899729-78-3

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide

Cat. No.: B2960360
CAS No.: 899729-78-3
M. Wt: 453.543
InChI Key: NMLWZNAXOMPJCH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dimethylaminophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the dimethylaminophenyl group. These intermediates are then coupled with a piperazine derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A related compound with a similar benzodioxole ring structure.

    N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide: Another compound with a benzodioxole ring and a hydroxybenzamide group.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and interactions that are not observed with similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4/c1-27(2)19-7-4-17(5-8-19)20(29-12-10-28(3)11-13-29)15-25-23(30)24(31)26-18-6-9-21-22(14-18)33-16-32-21/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLWZNAXOMPJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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